Cas no 865181-72-2 (2-bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

2-Bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is a structurally complex heterocyclic compound featuring a benzothiazole core functionalized with a methanesulfonyl group, a propynyl substituent, and a 2-bromobenzamide moiety. This compound exhibits potential utility in medicinal chemistry and organic synthesis due to its electrophilic and nucleophilic reactive sites, enabling diverse derivatization. The presence of the methanesulfonyl group enhances solubility and reactivity, while the propynyl side chain offers opportunities for click chemistry applications. Its rigid benzothiazole scaffold may contribute to binding affinity in biological systems, making it a candidate for drug discovery research. The bromo-substituted benzamide further allows for cross-coupling reactions, expanding its synthetic versatility.
2-bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
865181-72-2 structure
Product name:2-bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS No:865181-72-2
MF:C18H13BrN2O3S2
Molecular Weight:449.341420888901
CID:6094225
PubChem ID:4403072

2-bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質

名前と識別子

    • 2-bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • F1365-2788
    • 2-bromo-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
    • AKOS024606671
    • 865181-72-2
    • (Z)-2-bromo-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
    • インチ: 1S/C18H13BrN2O3S2/c1-3-10-21-15-9-8-12(26(2,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-7-14(13)19/h1,4-9,11H,10H2,2H3/b20-18-
    • InChIKey: AFEGDVPDQVNBDD-ZZEZOPTASA-N
    • SMILES: BrC1C=CC=CC=1C(/N=C1/N(CC#C)C2C=CC(=CC=2S/1)S(C)(=O)=O)=O

計算された属性

  • 精确分子量: 447.95510g/mol
  • 同位素质量: 447.95510g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 737
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 101Ų

2-bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1365-2788-10mg
2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865181-72-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1365-2788-30mg
2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865181-72-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1365-2788-15mg
2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865181-72-2 90%+
15mg
$89.0 2023-05-17
A2B Chem LLC
BA60188-25mg
2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865181-72-2
25mg
$360.00 2024-04-19
A2B Chem LLC
BA60188-100mg
2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865181-72-2
100mg
$697.00 2024-04-19
A2B Chem LLC
BA60188-5mg
2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865181-72-2
5mg
$272.00 2024-04-19
Life Chemicals
F1365-2788-2mg
2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865181-72-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1365-2788-20mg
2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865181-72-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1365-2788-25mg
2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865181-72-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1365-2788-75mg
2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865181-72-2 90%+
75mg
$208.0 2023-05-17

2-bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献

2-bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報

Comprehensive Analysis of 2-bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 865181-72-2)

The compound 2-bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 865181-72-2) is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a benzothiazole core and a prop-2-yn-1-yl substituent, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its unique methanesulfonyl and bromo functional groups, which contribute to its reactivity and potential applications in targeted therapies.

In recent years, the demand for novel heterocyclic compounds like 2-bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has surged due to their role in addressing unmet medical needs. This compound's benzamide moiety is particularly noteworthy, as it is often associated with bioactive molecules that exhibit antimicrobial, anti-inflammatory, and anticancer properties. Its CAS No. 865181-72-2 serves as a unique identifier, ensuring precise referencing in scientific literature and regulatory documentation.

The synthesis of 2-bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide involves sophisticated organic chemistry techniques, including cross-coupling reactions and functional group transformations. These methods are critical for achieving high purity and yield, which are essential for research and development. The compound's Z-configuration at the imine bond further adds to its stereochemical complexity, making it a valuable candidate for studying structure-activity relationships (SAR) in drug design.

From an industrial perspective, CAS No. 865181-72-2 is gaining attention as a potential intermediate in the synthesis of more complex molecules. Its prop-2-yn-1-yl group offers a versatile handle for further chemical modifications, enabling the creation of derivatives with tailored properties. This adaptability aligns with the growing trend of fragment-based drug discovery, where small molecules like this serve as building blocks for larger, more potent compounds.

Environmental and safety considerations are also paramount when working with 2-bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide. Proper handling, storage, and disposal protocols must be followed to minimize risks. Researchers are increasingly focusing on green chemistry approaches to synthesize such compounds, reducing waste and hazardous byproducts. This aligns with global sustainability goals and regulatory requirements.

In conclusion, 2-bromo-N-(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 865181-72-2) represents a fascinating area of study in modern chemistry. Its multifaceted structure and potential applications make it a valuable asset in both academic and industrial settings. As research progresses, this compound may unlock new possibilities in medicine and materials science, addressing some of the most pressing challenges in these fields.

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